1H NMR and 13C NMR data for 1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
1H NMR and 13C NMR data for 1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Introduction
1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is a multifaceted organic compound that belongs to the family of ketene dithioacetals, which are valuable synthetic intermediates in organic chemistry.[1][2] Its structure incorporates a 3-bromophenyl ketone moiety linked to a prop-2-en-1-one system, which is further substituted with two methylsulfanyl (-SMe) groups. This unique combination of functional groups—an aromatic ring with a halogen substituent, an α,β-unsaturated carbonyl system, and a dithioacetal—results in a distinct and informative Nuclear Magnetic Resonance (NMR) profile.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. As a senior application scientist, the following sections are designed to move beyond a mere presentation of data, offering a deep dive into the causal relationships between the molecule's structure and its spectral features. We will explore the rationale behind experimental choices, provide a detailed assignment of spectral signals, and ground our interpretations in authoritative spectroscopic principles. This document is intended for researchers, chemists, and drug development professionals who rely on precise structural elucidation for their work.
Methodology: Acquiring High-Resolution NMR Spectra
The acquisition of high-quality, interpretable NMR data is foundational to accurate structural analysis. The protocol described here is a self-validating system designed to ensure spectral resolution and accuracy.
Experimental Protocol
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Sample Preparation: Approximately 15-20 mg of high-purity 1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is dissolved in 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solubilizing properties for moderately polar organic compounds and its well-characterized residual solvent peak.[3] Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0.00 ppm.[4]
-
Instrumentation: Spectra are acquired on a Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe. A higher field strength (500 MHz) is chosen to maximize signal dispersion, which is particularly crucial for resolving the complex splitting patterns in the aromatic region.
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¹H NMR Acquisition:
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Pulse Program: A standard single-pulse experiment (zg30) is utilized.
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Spectral Width: A spectral width of 20 ppm (10,000 Hz) is set to ensure all proton signals are captured.
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Acquisition Time: An acquisition time of at least 3 seconds is used to ensure adequate resolution.
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Relaxation Delay: A relaxation delay of 2 seconds is employed.
-
Number of Scans: 16 scans are co-added to achieve a high signal-to-noise ratio.
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-
¹³C NMR Acquisition:
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Pulse Program: A proton-decoupled experiment (zgpg30) with the NOE (Nuclear Overhauser Effect) is used to enhance signal intensity.
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Spectral Width: A wide spectral width of 240 ppm (30,000 Hz) is set to cover the full range of carbon chemical shifts, from the aliphatic to the carbonyl region.
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Acquisition Time: An acquisition time of 1.5 seconds is used.
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Number of Scans: 1024 scans are accumulated to obtain a clear spectrum for the less sensitive ¹³C nucleus.
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-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova or TopSpin). An exponential multiplication function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) is applied before Fourier transformation. Phase and baseline corrections are performed manually to ensure accurate integration and peak picking.
The workflow for NMR data acquisition and analysis is visualized below.
Predicted NMR Data and Spectral Interpretation
The following sections provide a detailed analysis of the predicted ¹H and ¹³C NMR spectra. The assignments are based on established chemical shift ranges, substituent effects, and spin-spin coupling principles derived from analogous structures found in the literature.[5][6][7]
Molecular Structure and Atom Numbering
For clarity in the assignment process, the atoms of 1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one are numbered as shown in the diagram below.
¹H NMR Spectral Data (Predicted)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-2' | 8.05 | t | J = 1.8 | 1H | Ar-H |
| H-6' | 7.85 | ddd | J = 7.8, 1.8, 1.1 | 1H | Ar-H |
| H-4' | 7.70 | ddd | J = 8.0, 2.0, 1.1 | 1H | Ar-H |
| H-5' | 7.35 | t | J = 7.9 | 1H | Ar-H |
| H-2 | 6.50 | s | - | 1H | =CH |
| H-10/H-11 | 2.50 | s | - | 6H | 2 x S-CH₃ |
¹H NMR Spectrum Analysis
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Aromatic Region (δ 7.30 - 8.10 ppm): The 3-bromophenyl group gives rise to a complex set of signals.
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H-2' (δ 8.05): This proton is ortho to the carbonyl group and meta to the bromine atom. The electron-withdrawing nature of the carbonyl group deshields this proton significantly.[4][5] It is expected to appear as a triplet (t) due to coupling with both H-6' and H-4' with similar small meta coupling constants, though it simplifies to a triplet if J(H2'-H6') ≈ J(H2'-H4').
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H-6' (δ 7.85): This proton is also ortho to the carbonyl group and is deshielded. It will appear as a doublet of doublet of doublets (ddd) due to ortho coupling to H-5' (~8.0 Hz), meta coupling to H-2' (~1.8 Hz), and meta coupling to H-4' (~1.1 Hz).
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H-4' (δ 7.70): Positioned ortho to the bromine atom and para to the carbonyl, this proton's chemical shift is influenced by both groups. It is expected to be a ddd due to ortho coupling to H-5', meta to H-2' and meta to H-6'.
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H-5' (δ 7.35): This proton is meta to both the bromine and carbonyl groups. It experiences two strong ortho couplings to H-4' and H-6', resulting in a triplet (t) if the coupling constants are similar. It is the most shielded of the aromatic protons.[8]
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Vinylic Region (δ 6.50 ppm):
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H-2 (δ 6.50): The signal for the vinylic proton appears as a singlet. Its chemical shift is significantly influenced by the adjacent carbonyl group and the electron-donating methylsulfanyl groups on C3. This position is analogous to the α-proton in chalcone systems, but the geminal dithioether substitution shifts it upfield compared to a typical α,β-unsaturated ketone.[2][9]
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-
Aliphatic Region (δ 2.50 ppm):
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H-10/H-11 (δ 2.50): The two methylsulfanyl (-SMe) groups are chemically equivalent due to free rotation around the C3-S bonds. Therefore, they produce a single, sharp singlet integrating to six protons.[2]
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¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 188.5 | C=O | Carbonyl carbon, strongly deshielded. |
| 165.0 | C3 | Vinylic carbon bonded to two sulfur atoms, deshielded. |
| 139.5 | C1' | Quaternary aromatic carbon attached to the carbonyl group. |
| 135.0 | C6' | Aromatic CH ortho to the carbonyl. |
| 131.0 | C4' | Aromatic CH para to the carbonyl. |
| 130.0 | C5' | Aromatic CH meta to both substituents. |
| 127.0 | C2' | Aromatic CH ortho to carbonyl, meta to bromine. |
| 122.5 | C3' | Quaternary aromatic carbon attached to bromine.[6] |
| 115.0 | C2 | Vinylic carbon alpha to the carbonyl group. |
| 18.0 | C10/C11 | Methyl carbons of the S-CH₃ groups. |
¹³C NMR Spectrum Analysis
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Carbonyl Carbon (δ 188.5 ppm): The ketone carbonyl carbon (C=O) is highly deshielded due to the electronegativity of the oxygen atom and appears at a characteristic low-field chemical shift.[6]
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Aromatic Carbons (δ 122.5 - 139.5 ppm):
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C3' (δ 122.5): The carbon directly bonded to the bromine atom (ipso-carbon) shows a characteristic upfield shift compared to other substituted carbons due to the "heavy atom effect".[6]
-
C1' (δ 139.5): The ipso-carbon attached to the acyl group is deshielded and appears downfield.
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The remaining four aromatic CH carbons (C2', C4', C5', C6') will have distinct chemical shifts based on their position relative to the electron-withdrawing carbonyl group and the bromine atom. Their predicted shifts are based on data for 3'-bromoacetophenone and related structures.[5][10]
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-
Vinylic Carbons (δ 115.0 and 165.0 ppm):
-
C3 (δ 165.0): This carbon is significantly deshielded due to its attachment to two electronegative sulfur atoms.
-
C2 (δ 115.0): The alpha-carbon (C2) is shielded relative to C3 and its chemical shift is typical for carbons in a β-position relative to sulfur in ketene dithioacetals.
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-
Aliphatic Carbon (δ 18.0 ppm):
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C10/C11 (δ 18.0): The two equivalent methyl carbons of the methylsulfanyl groups appear in the high-field aliphatic region of the spectrum.
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Conclusion
The comprehensive ¹H and ¹³C NMR analysis provides an unambiguous structural confirmation of 1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Each signal in the spectra can be logically assigned to a specific proton or carbon environment based on fundamental NMR principles and comparative data from analogous structures. The distinct chemical shifts and coupling patterns observed for the aromatic protons confirm the 1,3-disubstitution pattern on the phenyl ring, while the characteristic signals for the vinylic proton and the two methylsulfanyl groups verify the integrity of the prop-2-en-1-one dithioacetal backbone. This detailed guide serves as a robust reference for scientists engaged in the synthesis and characterization of this compound and its derivatives.
References
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Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for: A metal-free, visible-light-induced cross-coupling of arylhydrazines and terminal alkynes. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3'-Bromoacetophenone. PubChem. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information: Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
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University of Arizona. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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Preprints.org. (2024). Synthesis and characterization of 1,3-di(phenyl)prop-2-en-1-one. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethanone, 1-(3-bromophenyl)-. NIST WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 4a. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. PubMed Central. Retrieved from [Link]
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ACS Publications. (2015). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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ResearchGate. (2020). Synthesis and characterization of 3,3'-(disulfanediylbis(methylene))bis(1-(4-bromophenyl)-4- (4-chlorophenyl)azetidin-2-one). Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Millersville University. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
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Figure 1: Chemical Structure of the title compound.
